![molecular formula C13H15Cl3N4O3S B12000070 N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound with a molecular formula of C16H21Cl3N4O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with butanoyl chloride in the presence of a base such as triethylamine. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioureas.
Aplicaciones Científicas De Investigación
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trichloro and nitrophenyl groups play a crucial role in its binding affinity and specificity. Additionally, the carbamothioyl group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide
Uniqueness
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanamide moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.
Propiedades
Fórmula molecular |
C13H15Cl3N4O3S |
|---|---|
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C13H15Cl3N4O3S/c1-2-4-10(21)18-11(13(14,15)16)19-12(24)17-8-5-3-6-9(7-8)20(22)23/h3,5-7,11H,2,4H2,1H3,(H,18,21)(H2,17,19,24) |
Clave InChI |
YGQQUZSFYHWVSE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


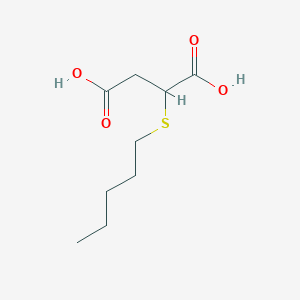
![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999994.png)

![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)

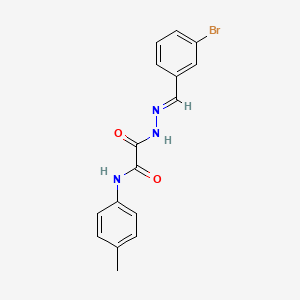
![N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride](/img/structure/B12000019.png)

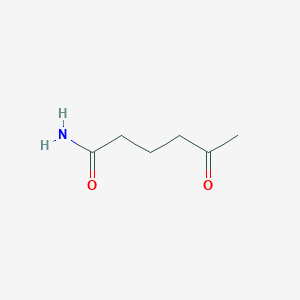
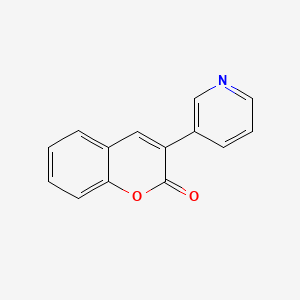
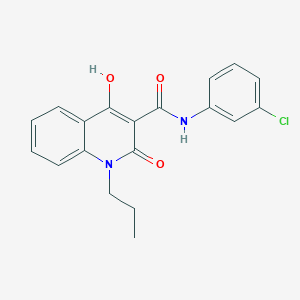
![Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000056.png)

